molecular formula C14H22BNO4 B13989271 (2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid CAS No. 1421934-05-5

(2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid

Cat. No.: B13989271
CAS No.: 1421934-05-5
M. Wt: 279.14 g/mol
InChI Key: NVBQYBCCZXOERZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 2,4-dimethyl-5-bromo-phenol with morpholine and subsequent borylation. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic esters, acids, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. This is primarily due to the boronic acid moiety, which can interact with hydroxyl and amino groups in biomolecules. These interactions can inhibit enzyme activity or alter protein function, making it useful in both research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid apart from these similar compounds is its unique structure, which includes a morpholinoethoxy group. This structural feature enhances its reactivity and specificity in chemical reactions, making it particularly valuable in applications requiring precise molecular interactions .

Properties

CAS No.

1421934-05-5

Molecular Formula

C14H22BNO4

Molecular Weight

279.14 g/mol

IUPAC Name

[2,4-dimethyl-5-(2-morpholin-4-ylethoxy)phenyl]boronic acid

InChI

InChI=1S/C14H22BNO4/c1-11-9-12(2)14(10-13(11)15(17)18)20-8-5-16-3-6-19-7-4-16/h9-10,17-18H,3-8H2,1-2H3

InChI Key

NVBQYBCCZXOERZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C)OCCN2CCOCC2)(O)O

Origin of Product

United States

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